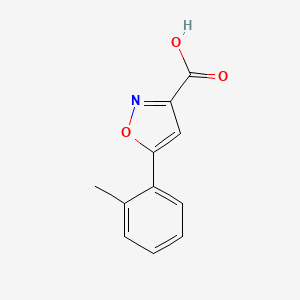

5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid

Description

Historical Context of Oxazole Derivatives in Heterocyclic Chemistry

The oxazole ring system has a rich history in heterocyclic chemistry dating back to the late 19th century. One of the pioneering methods for oxazole synthesis was developed by Emil Fischer in 1896, known as the Fischer oxazole synthesis. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. This discovery marked a significant advancement in heterocyclic chemistry and provided a foundation for future developments in oxazole synthesis.

Throughout the 20th century, oxazole chemistry continued to evolve with the development of various synthetic methodologies. Recent advances include electrosynthesis of polysubstituted oxazoles from aromatic ketones and benzylamines, oxidative cascade cyclization using I2/TBHP systems, and novel dual-enzyme systems for synthesizing benzoxazoles via aerobic oxidation. These developments have expanded the toolbox for synthesizing diverse oxazole derivatives, including compounds like 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid.

Oxazole derivatives have gained prominence in medicinal chemistry due to their diverse biological activities. The unique structural features of oxazoles, including their aromatic character, hydrogen bonding capabilities, and conformational properties, make them valuable scaffolds for drug design and development. The incorporation of various substituents on the oxazole ring can significantly influence the biological activity and physicochemical properties of these compounds.

Structural Significance of Substituent Positioning in 1,2-Oxazole Systems

The positioning of substituents on the oxazole ring plays a crucial role in determining the chemical and biological properties of oxazole derivatives. Research has shown that substituent type and position significantly affect the aromaticity of 1,3-azole systems, including oxazoles. The aromaticity of these heterocycles is an essential factor influencing their stability, reactivity, and interactions with biological targets.

In 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid, the 2-methylphenyl group at position 5 and the carboxylic acid at position 3 create a specific electronic distribution that affects the compound's overall properties. The methyl substituent on the phenyl ring introduces steric effects and electron-donating properties that influence the dihedral angle between the phenyl and oxazole rings. Similar compounds have demonstrated dihedral angles of approximately 56.64° between the phenyl and isoxazole rings, which affects the molecule's three-dimensional structure and potential interactions with biological targets.

The position of the carboxylic acid group at carbon-3 of the oxazole ring is also significant. This positioning creates a specific electronic environment that influences the acidity of the carboxylic acid and its potential for forming hydrogen bonds or participating in nucleophilic substitution reactions. The nucleus-independent chemical shift (NICS) data for oxazoles suggests that substitutions at position 4 are generally most effective for enhancing aromaticity, but the specific combination of substituents in 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid creates a unique electronic profile.

Table 2: Effect of Substitution Position on Oxazole Properties

| Position | Effect on Aromaticity | Electronic Effect | Typical Reactivity |

|---|---|---|---|

| 2 | Moderate influence | Depends on substituent | Site for nucleophilic attack |

| 3 | Significant influence | Electron withdrawing groups enhance aromaticity | Affects acidity of attached groups |

| 4 | Most influential | Strong influence on π-electron distribution | High reactivity toward electrophiles |

| 5 | Moderate influence | Affects interaction with substituents at position 2 | Influences dihedral angle with attached aromatics |

Role of Carboxylic Acid Functionalization in Bioactive Compound Design

The carboxylic acid functional group is a cardinal feature in many bioactive molecules and plays a significant role in drug design. In pharmaceutical compounds, carboxylic acids contribute to drug-target interactions through their ability to establish strong electrostatic interactions and hydrogen bonds. The acidity of carboxylic groups allows them to exist as negatively charged carboxylates at physiological pH, which can interact with positively charged residues in protein binding sites.

Despite these advantages, carboxylic acids in drug candidates can present certain limitations. Their ionized state at physiological pH can reduce passive diffusion across biological membranes, particularly the blood-brain barrier, which poses challenges for central nervous system drug development. Additionally, carboxylic acids can undergo metabolic transformations, such as glucuronidation, which may lead to idiosyncratic drug toxicities.

In the context of 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid, the carboxylic acid functionality provides a site for potential modifications to optimize pharmacokinetic and pharmacodynamic properties. The compound could serve as a starting point for derivatization to create related compounds with improved drug-like properties.

Researchers have explored various bioisosteres to replace carboxylic acid groups while maintaining their key interactions. These include tetrazoles, hydroxamic acids, sulfonamides, and oxazoles, among others. The development of carboxylic acid bioisosteres remains an important area of medicinal chemistry research, allowing for the fine-tuning of drug properties while preserving essential pharmacological activities.

Recent research has demonstrated that oxazole carboxylic acids can exhibit diverse biological activities. For example, a novel compound containing an oxazole-2-carboxylic acid moiety extracted from halophilic Pseudomonas aeruginosa showed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus, with minimum inhibitory and bactericidal concentrations of 0.64 and 1.24 µg/mL, respectively. While the specific biological activities of 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid have not been extensively characterized, its structural features suggest potential for biological activity and applications in medicinal chemistry research.

Properties

IUPAC Name |

5-(2-methylphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7-4-2-3-5-8(7)10-6-9(11(13)14)12-15-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRHIMMIRUNJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629701 | |

| Record name | 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668970-80-7 | |

| Record name | 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of 2-Methylbenzoyl Derivatives with Hydroxylamine

- Step 1: Reaction of 2-methylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime intermediate.

- Step 2: Cyclization of this oxime under dehydrating conditions, typically using phosphorus oxychloride or similar dehydrating agents, to form the oxazole ring.

- Step 3: Carboxylation of the oxazole intermediate under basic conditions with carbon dioxide to introduce the carboxylic acid group at the 3-position.

This method leverages classical oxazole synthesis via oxime cyclization and subsequent functionalization, offering good control over substitution patterns on the aromatic ring and oxazole core.

Direct Oxazole Formation from Carboxylic Acids via [3+2] Cycloaddition

A recently developed, highly efficient method involves direct synthesis of 4,5-disubstituted oxazoles from aromatic carboxylic acids using triflylpyridinium reagents and isocyanoacetates:

- Activation: The carboxylic acid (e.g., 2-methylbenzoic acid) is activated in situ by reaction with triflylpyridinium salts to form acylpyridinium intermediates.

- Cycloaddition: These intermediates react with alkyl isocyanoacetates or tosylmethyl isocyanide to form oxazole rings via [3+2] cycloaddition.

- Hydrolysis: Subsequent hydrolysis under acidic conditions yields the carboxylic acid-substituted oxazole.

This method is notable for its mild reaction conditions, broad substrate scope, and scalability, including gram-scale synthesis with good yields and functional group tolerance.

Ester Intermediate Route

An alternative synthetic route involves preparing ethyl 5-(2-methylphenyl)-1,2-oxazole-3-carboxylate as an intermediate:

- Step 1: Reaction of 2-methylbenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine.

- Step 2: Cyclization under reflux in organic solvents (e.g., chloroform or dichloromethane) to form the oxazole ring.

- Step 3: Hydrolysis of the ethyl ester to yield the free carboxylic acid.

This route is commonly used in industrial settings due to the ease of handling ester intermediates and scalability with continuous flow reactors.

Industrial Production Considerations

Industrial synthesis of 5-(2-methylphenyl)-1,2-oxazole-3-carboxylic acid generally adapts the above laboratory methods with optimizations for:

- Reaction scale-up: Use of continuous flow reactors to ensure consistent temperature control and mixing.

- Purity and yield: Optimization of reagent stoichiometry, solvent choice, and reaction time to maximize product purity and yield.

- Environmental impact: Selection of greener solvents and recyclable catalysts or bases (e.g., DMAP recovery in triflylpyridinium-mediated synthesis).

- Automation: Implementation of automated synthesis platforms for reproducibility and efficiency.

Comparative Summary of Preparation Methods

Detailed Experimental Procedure Example (From Triflylpyridinium Method)

- Reagents: 2-methylbenzoic acid (0.21 mmol), DMAP (0.32 mmol), triflylpyridinium salt (0.27 mmol), isocyanoacetate (0.25 mmol).

- Solvent: Dichloromethane (2 mL), under dry nitrogen atmosphere.

- Conditions: Stir DMAP and acid with triflylpyridinium salt at room temperature for 5 minutes. Add isocyanoacetate and heat at 40 °C for 30 minutes.

- Workup: Cool, extract with dichloromethane, dry over sodium sulfate, filter, and concentrate.

- Purification: Column chromatography on silica gel (n-hexane/ethyl acetate) to isolate the oxazole product.

- Hydrolysis: Treat with 6 N HCl at 100 °C for 1 hour to convert ester to carboxylic acid.

This procedure yields the desired 5-(2-methylphenyl)-1,2-oxazole-3-carboxylic acid in good to excellent yields and is amenable to gram-scale synthesis.

Research Findings and Data

The triflylpyridinium-mediated synthesis has been demonstrated to afford oxazole derivatives with yields ranging from 65% to over 90%, depending on substrate and conditions. The method tolerates sterically hindered and sensitive functional groups, making it versatile for complex molecule synthesis.

| Substrate Type | Yield Range (%) | Reaction Time | Notes |

|---|---|---|---|

| Aromatic acids | 70-90 | 30 min | High functional group tolerance |

| Aliphatic acids | 50-80 | 1-3 hours | Slightly slower reaction kinetics |

| Bioactive molecules | 80-93 | 30 min - 1 hr | Applicable to drug derivatives |

Recovery and reuse of DMAP base in this process contribute to cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole ketones, while reduction can produce oxazole alcohols.

Scientific Research Applications

5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents on the oxazole ring significantly influence physical properties like melting point, solubility, and crystal packing:

- Crystallography : The 5-methyl derivative crystallizes in a triclinic system with hydrogen-bonded dimers and π–π stacking (centroid distance: 3.234 Å) . Bulky substituents like 2-methylphenyl in the target compound may alter packing efficiency and intermolecular interactions compared to smaller groups.

- Melting Points: Electron-withdrawing groups (e.g., cyano in 5-(4-cyanophenyl) analog) likely increase melting points due to enhanced dipole interactions, while electron-donating groups (e.g., methyl in 5-methylphenyl) may reduce them .

Biological Activity

5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring, which is a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The presence of the 2-methylphenyl group enhances its chemical reactivity and biological activity. Its molecular formula is CHNO, with an average molecular weight of approximately 203.197 g/mol.

The biological activity of 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The oxazole ring can interact with enzymes, potentially inhibiting their activity. This interaction may involve the formation of hydrogen bonds with key residues in the active site of target enzymes.

- Receptor Modulation : The compound may modulate receptor activities, influencing various signaling pathways involved in inflammation and microbial resistance.

Biological Activities

Research indicates that 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Anti-inflammatory Effects : The compound has been studied for its potential to inhibit inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against various bacteria | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| PPAR Agonist | Potential role in metabolic disorders |

Case Study: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid, the compound demonstrated notable activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 2: Antimicrobial Efficacy Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Future Directions

The promising biological activities of 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid warrant further exploration. Future research should focus on:

- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways influenced by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.

- Structural Modifications : Exploring analogs and derivatives to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the optimal synthetic routes for 5-(2-Methylphenyl)-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of nitrile precursors or condensation reactions. For example:

- Cyclization : Reacting 2-methylphenyl-substituted nitriles with glyoxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) forms the oxazole ring. Temperature control (60–80°C) and anhydrous solvents (e.g., THF) are critical to avoid side reactions like hydrolysis .

- Carboxylation : Post-cyclization carboxylation using CO₂ or carboxylating agents (e.g., KCNO) introduces the carboxylic acid group. Yield optimization requires precise stoichiometry and inert atmospheres .

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher temps risk decomposition |

| Solvent | THF, DCM | Polar aprotic solvents favor cyclization |

| Catalyst | POCl₃, H₂SO₄ | Excess catalyst reduces purity |

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR resolves the oxazole ring protons (δ 8.1–8.3 ppm) and methylphenyl group (δ 2.4 ppm for CH₃). COSY and HSQC confirm connectivity .

- X-ray Crystallography : SHELX (for refinement) and ORTEP (for visualization) validate bond lengths/angles. For example, the oxazole C–O bond typically measures 1.36 Å, and the carboxylic acid group shows planar geometry .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., m/z 233.08 for C₁₁H₉NO₃⁺) .

Advanced Research Questions

Q. How can computational methods resolve structural ambiguities in crystallographic data or predict bioactive conformers?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated vs. experimental bond lengths (e.g., oxazole ring deviations >0.02 Å indicate refinement errors) .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., MAO enzymes). The carboxylic acid group often forms hydrogen bonds with catalytic residues (e.g., Tyr 435 in MAO-B) .

- Dynamic Simulations : MD simulations (AMBER/CHARMM) assess conformational stability in solvated environments. Monitor RMSD values (<2.0 Å over 50 ns) .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

Methodological Answer:

-

Standardized Protocols :

- Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (24–48 hr) to minimize variability .

- Include positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to cell viability controls.

-

Data Reconciliation :

Factor Impact Mitigation Strategy Solvent (DMSO vs. PBS) Alters membrane permeability Limit DMSO to ≤0.1% v/v Assay type (MTT vs. ATP) Differs in detection sensitivity Cross-validate with dual assays - Meta-analysis of multiple studies can identify trends (e.g., IC₅₀ ranges: 10–100 µM for antimicrobial activity) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

-

Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .

-

Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility. For example:

Formulation Solubility Increase Reference β-cyclodextrin 12-fold Liposomal 8-fold -

Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and AUC values in rodent models. Adjust dosing regimens based on clearance rates .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

-

Core Modifications :

-

Functional Group Analysis :

Modification Biological Impact Example -COOH → -CONH₂ Reduced cytotoxicity IC₅₀ increases by 50% -CH₃ → -OCH₃ Improved solubility LogP decreases by 0.8 - QSAR models (e.g., CoMFA) correlate substituent electronic parameters (Hammett σ) with activity .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported enzyme inhibition mechanisms (e.g., MAO-A vs. MAO-B selectivity)?

Methodological Answer:

- Kinetic Studies : Determine Kᵢ values using Lineweaver-Burk plots. Competitive inhibition shows parallel lines; non-competitive shows intersecting lines.

- Structural Analysis : Compare docking poses in MAO-A (Trp 451) vs. MAO-B (Ile 199). The methylphenyl group may sterically hinder MAO-A binding .

- Validation : Use knock-out cell lines (e.g., MAO-B⁻/⁻ mice) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.